molecular formula C23H22FN3O4S2 B2692121 N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-40-6

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2692121
CAS RN: 851782-40-6
M. Wt: 487.56
InChI Key: LADZASUWDYLZLI-UHFFFAOYSA-N
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Description

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

Enzyme Inhibition and Cholesterol Biosynthesis : A study by Watanabe et al. (1997) developed methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxy-heptenoates, demonstrating potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The findings suggest potential applications in lowering cholesterol levels (Watanabe et al., 1997).

Regio- and Stereoselective Chemical Synthesis : D’Angelo and Taylor (2016) reported the use of diarylborinic acid catalysts for regio- and stereoselective couplings of glycosyl methanesulfonates, showcasing applications in complex carbohydrate synthesis (D’Angelo & Taylor, 2016).

Catalytic Asymmetric Synthesis : Bhosale et al. (2022) explored chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, highlighting its application in creating biorelevant molecules with quaternary stereocenters (Bhosale et al., 2022).

COX-2 Inhibition for Anti-inflammatory Purposes : Singh et al. (2004) detailed the synthesis of 1,5-diarylpyrazole derivatives with a methanesulfonamide group, identifying potent COX-2 inhibitors. This research underscores the compound's role in developing anti-inflammatory agents (Singh et al., 2004).

Antiproliferative Activities against Cancer Cells : Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and evaluated their antiproliferative activities against HeLa and C6 cell lines, indicating the compound's potential in cancer therapy (Mert et al., 2014).

properties

IUPAC Name

N-[3-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-10-12-19(13-11-16)33(30,31)27-23(20-8-3-4-9-21(20)24)15-22(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZASUWDYLZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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